molecular formula C17H15FN2O3 B2552307 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921995-48-4

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2552307
CAS RN: 921995-48-4
M. Wt: 314.316
InChI Key: UKUHTGARMAGFJI-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a structurally complex molecule that features several pharmacophoric elements. It includes a 3-fluorooxindole moiety and a dibenzo[b,f][1,4]oxazepine scaffold, both of which are recognized for their significance in medicinal chemistry. The presence of a fluorine atom and the oxazepine ring suggests potential biological activity and the possibility of engaging in various chemical reactions .

Synthesis Analysis

The synthesis of related compounds involves the use of organocatalytic asymmetric Mannich reactions. In one study, 3-fluorooxindoles were reacted with dibenzo[b,f][1,4]oxazepines to yield cyclic amines with chiral tetrasubstituted C–F stereocenters. These reactions were catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, which provided excellent yields and high levels of diastereo- and enantioselectivity. A feasible reaction mechanism for this process was also proposed .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of a seven-membered oxazepine ring. This ring system is a key feature and is often synthesized through intramolecular nucleophilic aromatic fluoride displacement, as seen in the synthesis of thieno[4,3,2-ef][1,4]benzoxazepine derivatives .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be quite diverse. For instance, the Fries rearrangement, a reaction that involves the migration of an acyl group within an aromatic system, has been employed in the synthesis of related fluorinated benzamide compounds. This rearrangement was performed under microwave-assisted, catalyst- and solvent-free conditions, demonstrating the potential for green chemistry approaches in the synthesis of fluorinated heterocycles .

Physical and Chemical Properties Analysis

Fluorinated compounds, such as this compound, often exhibit unique physical and chemical properties due to the presence of the fluorine atom. Fluorine can significantly influence the lipophilicity, metabolic stability, and bioavailability of pharmaceuticals. In related research, fluorinated benzothiazoles demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, highlighting the importance of fluorine in modulating biological activity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Microwave-Induced Synthesis : A study by Desai, Rajpara, and Joshi (2013) demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. The compounds synthesized showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the role of the fluorine atom in enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

Biological Activity and Potential Pharmacophores

  • Antitumor Properties : Hutchinson et al. (2001) explored synthetic routes to fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxicity in vitro in human breast cancer cell lines. This study suggests the utility of fluorinated compounds in developing antitumor agents (Hutchinson et al., 2001).

  • Synthesis of Novel Scaffolds : The synthesis of novel thieno[4,3,2-ef][1,4]benzoxazepine ring system by Tomer, Shutske, and Friedrich (1997) showcases the exploration of fluorinated compounds for creating new chemical scaffolds with potential biological applications (Tomer, Shutske, & Friedrich, 1997).

  • Catalyst-Free Synthesis : Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for creating fluorinated benzamides. This efficient approach highlights the growing interest in green chemistry and the synthesis of fluorinated compounds with potential for further functionalization (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

3-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUHTGARMAGFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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